molecular formula C9H18N2O2 B2936221 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine CAS No. 259180-76-2

2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine

Cat. No.: B2936221
CAS No.: 259180-76-2
M. Wt: 186.255
InChI Key: AJMIEHWSRRZZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine (CAS: 124499-34-9) is a spirocyclic amine derivative with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . Its structure features a 1,4-dioxaspiro[4.5]decane ring system fused to an ethylamine group. The spirocyclic core introduces conformational rigidity, while the primary amine moiety provides reactivity for further functionalization. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly for ligands targeting enzymes or receptors .

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-3-6-11-4-1-9(2-5-11)12-7-8-13-9/h1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIEHWSRRZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyleneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. Common reagents used in the synthesis include ethylene glycol and piperidone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can vary depending on the specific application, but generally, the compound’s spirocyclic structure allows for unique interactions with biological molecules .

Comparison with Similar Compounds

The following compounds share structural motifs with 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine but differ in substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

2-Methyl-N,2-diphenyl-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propenamide
  • Molecular Formula: Undisclosed (estimated higher than C₁₀H₁₉NO₂ due to phenyl and propenamide groups).
  • Key Features : Replaces the ethylamine with a propenamide group linked to two phenyl rings.
  • Properties : Yellow solid with a melting point of 170–172°C and a moderate synthetic yield (46%) .
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
  • Molecular Formula : C₁₄H₂₀N₂O₂ (MW: 248.32 g/mol).
  • Applications : The pyridinyl group may enhance binding to metalloenzymes or receptors, making it relevant in catalysis or drug design.
N-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)picolinamide (49)
  • Molecular Formula : C₁₉H₂₁N₃O₃ (MW: 339.36 g/mol).
  • Key Features : Combines the spirocyclic core with a picolinamide substituent.
  • Properties : Pale yellow solid (mp: 101–102°C ) with 71% synthetic yield .

Biological Activity

2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine is a compound of significant interest in pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol

This unique structure contributes to its interaction with various biological targets, particularly in the central nervous system.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Sigma Receptor Binding :
    • The compound has been evaluated for its affinity towards sigma receptors, specifically σ1 and σ2 subtypes. Studies have shown that derivatives of this compound possess high affinity for σ1 receptors with a dissociation constant (K_i) in the nanomolar range (approximately 5.4 nM) .
  • Acetylcholine Antagonism :
    • The compound has demonstrated acetylcholine antagonistic activity, which is crucial for potential applications in treating disorders related to the cholinergic system. In comparative studies, it showed significant antagonistic effects similar to known antagonists like atropine .
  • Neuroprotective Effects :
    • Research suggests that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor BindingHigh affinity for σ1 receptors (K_i = 5.4 nM)
Acetylcholine AntagonismSignificant antagonistic activity
Neuroprotective PropertiesPotential modulation of oxidative stress

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine?

  • Methodology :

  • Step 1 : Start with 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) as the core intermediate. This spirocyclic compound is typically synthesized via ketalization of 4-piperidone with ethylene glycol under acidic catalysis .
  • Step 2 : Introduce the ethanamine moiety via reductive amination or alkylation. For example, react the spirocyclic amine with bromoethylamine hydrobromide in the presence of a base (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Use silica gel column chromatography with a gradient eluent (e.g., CH2_2Cl2_2:MeOH 95:5 to 85:15) to isolate the product. Confirm purity via TLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Approach :

  • 1H/13C NMR : Assign signals based on coupling patterns and integration. For example, the spirocyclic protons resonate as a singlet at δ 3.95–4.05 ppm (dioxane ring), while the ethanamine chain protons appear as triplets (δ 2.65–2.85 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS or EI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 215.2) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, and N content within ±0.3% of theoretical values .

Q. What are critical intermediates in its synthesis, and how are they stabilized?

  • Key Intermediates :

  • 1,4-Dioxa-8-azaspiro[4.5]decane : Synthesized via ketalization of 4-piperidone with ethylene glycol using BF3_3·OEt2_2 as a catalyst. Stabilize by avoiding prolonged exposure to moisture .
  • N-Alkylated Derivatives : Protect reactive amines during alkylation using Boc groups, followed by deprotection with TFA .

Advanced Research Questions

Q. How can low yields in the alkylation step be systematically addressed?

  • Troubleshooting :

  • Catalyst Optimization : Replace traditional bases (e.g., K2_2CO3_3) with phase-transfer catalysts like TBAB to enhance reaction efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to improve solubility of intermediates .
  • Reaction Monitoring : Use in situ FTIR or LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry .

Q. How are contradictions in crystallographic data resolved for spirocyclic derivatives?

  • Crystallographic Refinement :

  • Software : Refine structures using SHELXL (for small molecules) with restraints for disordered dioxane rings. Validate via R-factor convergence (<5%) .
  • Validation Tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify inaccurate bond lengths/angles .
  • Example : For derivatives with tautomerism, use DFT calculations (e.g., Gaussian 16) to compare energy-minimized conformers with experimental data .

Q. What strategies enhance bioactivity in structure-activity relationship (SAR) studies?

  • SAR Optimization :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the ethanamine chain to improve σ-receptor binding affinity. Test via radioligand displacement assays .
  • Spiro Ring Variation : Replace the dioxane ring with dithiane or tetrahydrofuran analogs to assess metabolic stability .
  • Data Integration : Use molecular docking (AutoDock Vina) to correlate binding poses with IC50_{50} values from in vitro assays .

Q. How are tautomeric equilibria analyzed computationally for this compound?

  • Computational Workflow :

  • DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level. Calculate Gibbs free energy differences (<2 kcal/mol) to identify dominant tautomers .
  • NMR Shift Prediction : Compare computed chemical shifts (GIAO method) with experimental data to validate tautomeric populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.